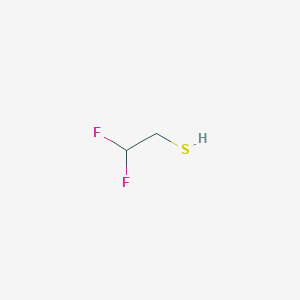
2-Methyl-2-(pentan-3-yl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-(pentan-3-yl)oxirane is an organic compound with the molecular formula C₈H₁₆O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring substituted with a methyl group and a pentan-3-yl group. Oxiranes are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-2-(pentan-3-yl)oxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-methyl-2-(pentan-3-yl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the use of large-scale epoxidation reactors. These reactors typically employ catalysts such as titanium silicalite-1 (TS-1) to enhance the efficiency and selectivity of the epoxidation process. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-(pentan-3-yl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) can react with the oxirane ring.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxiranes or open-chain products.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-(pentan-3-yl)oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-(pentan-3-yl)oxirane involves the reactivity of the oxirane ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Epoxybutane: Another oxirane with a similar structure but different substituents.
2-Methyl-2,3-epoxypentane: A closely related compound with a similar oxirane ring.
2,2-Dimethyloxirane: An oxirane with two methyl groups attached to the ring.
Uniqueness
2-Methyl-2-(pentan-3-yl)oxirane is unique due to its specific substituents, which impart distinct reactivity and properties compared to other oxiranes. Its pentan-3-yl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
71649-74-6 |
|---|---|
Molekularformel |
C8H16O |
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
2-methyl-2-pentan-3-yloxirane |
InChI |
InChI=1S/C8H16O/c1-4-7(5-2)8(3)6-9-8/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
QDFPZFYEFSMWTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C1(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine](/img/structure/B13611360.png)



